REACTION_CXSMILES
|
[CH2:1]([O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH:12]([CH2:14][CH3:15])[CH3:13])[CH:2]1[O:4][CH2:3]1.[NH3:16]>O>[OH:4][CH:2]([CH2:1][O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH:12]([CH2:14][CH3:15])[CH3:13])[CH2:3][NH2:16]
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Name
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|
Quantity
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429 g
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Type
|
reactant
|
Smiles
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C(C1CO1)OC1=C(C=CC=C1)C(C)CC
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Name
|
|
Quantity
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30.2 g
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Type
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solvent
|
Smiles
|
O
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Name
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|
Quantity
|
698.5 g
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Type
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reactant
|
Smiles
|
N
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction mixture is cooled to room temperature
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Type
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CUSTOM
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Details
|
the pressure in the system is removed
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Type
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CONCENTRATION
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Details
|
the reaction product is concentrated on a rotary evaporator at 80° C./13 mbar
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
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OC(CN)COC1=C(C=CC=C1)C(C)CC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |